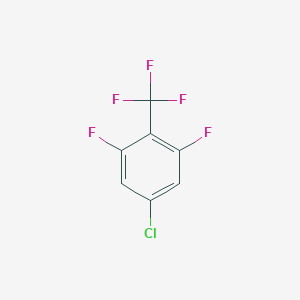

4-Chloro-2,6-difluorobenzotrifluoride

Description

4-Chloro-2,6-difluorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene (B151609) ring substituted with a chlorine atom at the 4-position, two fluorine atoms at the 2- and 6-positions, and a trifluoromethyl group. Its chemical structure confers a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis.

Below are the key identifiers for this compound:

| Property | Value |

| CAS Number | 1221272-93-0 cato-chem.com |

| Molecular Formula | C7H2ClF5 cato-chem.com |

| Molecular Weight | 216.54 g/mol cato-chem.com |

Halogenated benzotrifluoride (B45747) derivatives, a class to which this compound belongs, are of considerable significance in the fields of organic synthesis and applied chemistry. The trifluoromethyl group (-CF3) is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

The presence of halogen atoms on the benzotrifluoride scaffold provides synthetic handles for a variety of chemical transformations. These halogen atoms can be readily substituted or participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures. This versatility makes halogenated benzotrifluorides valuable intermediates in the synthesis of a wide range of functional molecules.

In medicinal chemistry, the incorporation of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov For instance, the strategic placement of halogens can block sites of metabolism, improve membrane permeability, and influence the conformation of a molecule to enhance its interaction with a biological target. acs.org

The field of fluorinated aromatic compounds is a dynamic area of research, driven by the continuous demand for new molecules with tailored properties for various applications. researchgate.net Current research trajectories are focused on several key areas:

Development of Novel Synthesis Methods: A primary focus is the development of more efficient, selective, and sustainable methods for the synthesis of fluorinated aromatic compounds. This includes the exploration of new fluorinating reagents and catalytic systems to introduce fluorine and fluorinated groups into aromatic rings with high precision. core.ac.uk

Applications in Materials Science: Fluorinated aromatic compounds are increasingly being investigated for their potential in materials science. Their unique electronic properties, thermal stability, and hydrophobicity make them attractive for the development of advanced materials such as liquid crystals, polymers, and organic electronics.

Exploration of New Biological Activities: Researchers are actively exploring the biological activities of novel fluorinated aromatic compounds. This includes the design and synthesis of new drug candidates for a wide range of therapeutic areas, as well as the development of new agrochemicals with improved efficacy and environmental profiles.

The unique substitution pattern of this compound, with its combination of a trifluoromethyl group and multiple halogen atoms, places it at the forefront of these research trends, offering potential as a versatile building block for the creation of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLWILHBZITFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240032 | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-93-0 | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,6 Difluorobenzotrifluoride and Its Analogues

Strategic Approaches to Regioselective Halogenation on Benzotrifluoride (B45747) Scaffolds

The regiochemical outcome of halogenation on benzotrifluoride scaffolds is dictated by the interplay between the inherent electronic properties of the substrate and the chosen reaction mechanism. Methodologies are broadly categorized into electrophilic substitution, nucleophilic aromatic substitution, and transformations involving diazonium salt intermediates. Each approach offers distinct advantages for accessing specific isomers that might be challenging to obtain through other routes.

Electrophilic chlorination is a primary method for introducing chlorine atoms onto the benzotrifluoride ring. Due to the deactivating nature of the -CF₃ group, these reactions typically require a Lewis acid catalyst to polarize the chlorine molecule and generate a potent electrophile. The -CF₃ group directs chlorination to the 3- and 5-positions.

Research into the chlorination of 4-chlorobenzotrifluoride (B24415) has identified optimal conditions for producing 3,4-dichlorobenzotrifluoride. One effective protocol involves passing excess chlorine gas through 4-chlorobenzotrifluoride at room temperature in the presence of a complex catalyst formed from iron and phosphorus trichloride, which generates [PCl₄]⁺[FeCl₄]⁻. This method has been reported to achieve yields of up to 92%. fluorine1.ru Another approach utilizes ferric chloride (FeCl₃) as the catalyst, a common Lewis acid for such transformations. google.com It has been observed that adding sulfur monochloride to the ferric chloride-catalyzed reaction can improve the ratio of meta- to para-chlorination on the unsubstituted benzotrifluoride ring by diminishing the formation of the para isomer. google.com

Vapour-phase chlorination of benzotrifluoride at high temperatures (350-450°C) represents an alternative strategy that results in a different isomer distribution compared to liquid-phase electrophilic chlorination, with the meta-isomer being the predominant product. researchgate.net

Table 1: Electrophilic Chlorination of Benzotrifluoride Derivatives

| Substrate | Catalyst/Conditions | Major Product | Reported Yield |

|---|---|---|---|

| Benzotrifluoride | FeCl₃, Cl₂, 65-75°C | m-Chlorobenzotrifluoride | Data not specified |

| Benzotrifluoride | FeCl₃, Sulfur Monochloride, Cl₂ | m-Chlorobenzotrifluoride (improved m/p ratio) | Data not specified |

| 4-Chlorobenzotrifluoride | [PCl₄]⁺[FeCl₄]⁻, Cl₂, Room Temp. | 3,4-Dichlorobenzotrifluoride | Up to 92% |

| Benzotrifluoride | Vapour-phase, 350-450°C | m-Chlorobenzotrifluoride (~53-54%) | Data not specified |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups like -CF₃. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov The -CF₃ group strongly facilitates this reaction by stabilizing the negative charge of the intermediate, especially when leaving groups are positioned ortho or para to it.

The replacement of chlorine atoms with fluorine on chlorobenzotrifluoride precursors is a common industrial approach to synthesize fluorinated benzotrifluorides. This transformation is often accomplished using alkali metal fluorides, with potassium fluoride (B91410) (KF) being a widely used reagent. google.com The efficacy of the substitution is highly dependent on the position of the chlorine atom relative to the -CF₃ group. Chlorine atoms in the ortho- and para-positions are activated and can be replaced with relative ease. In contrast, replacing a chlorine atom in the meta-position is significantly more difficult and requires more forcing reaction conditions. google.com To synthesize 4-Chloro-2,6-difluorobenzotrifluoride via this method, a starting material such as 2,4,6-trichlorobenzotrifluoride would be required, where the chlorines at the 2- and 6-positions are activated for substitution by KF.

The conditions for SNAr fluorinations are critical for achieving high yields. These reactions are typically carried out at elevated temperatures in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective at solvating the potassium cation (K⁺) while leaving the fluoride anion (F⁻) relatively unsolvated, thereby enhancing its nucleophilicity. The use of phase-transfer catalysts can also facilitate the reaction by improving the solubility and availability of the fluoride nucleophile in the organic phase. The difficulty in replacing meta-positioned leaving groups often necessitates temperatures well above 150°C, reflecting the lower degree of activation at that position. google.com

Diazotization of an aromatic amine followed by substitution of the resulting diazonium group provides a versatile route for the regioselective incorporation of halogens. This pathway is particularly useful for synthesizing isomers that are not readily accessible through direct electrophilic halogenation. For instance, the preparation of m-chlorobenzotrifluoride can be achieved by a multi-step sequence involving nitration of benzotrifluoride, reduction of the nitro group to an amine, and subsequent diazotization followed by a Sandmeyer reaction. google.com

The Sandmeyer reaction is the cornerstone of diazonium-based halogenation. wikipedia.orglscollege.ac.in It involves the reaction of an aryl diazonium salt with a copper(I) halide to yield the corresponding aryl halide. nih.govbyjus.com This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in For the synthesis of chloro-benzotrifluorides, an appropriate amino-benzotrifluoride is treated with nitrous acid to form the diazonium salt, which is then reacted with copper(I) chloride (CuCl). lscollege.ac.in

For the introduction of fluorine, the classical Sandmeyer reaction is not applicable. Instead, the Balz-Schiemann reaction is employed. In this procedure, the aryl diazonium salt is isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and forming the aryl fluoride. wikipedia.orglscollege.ac.in This method provides a reliable way to introduce fluorine at a specific position on the benzotrifluoride ring, dictated by the position of the initial amino group.

Table 2: Diazotization-Based Halogenation Reactions

| Reaction Name | Target Halogen | Key Reagents | Notes |

|---|---|---|---|

| Sandmeyer Reaction | Chlorine | Ar-NH₂ → Ar-N₂⁺ → Ar-Cl (with CuCl) | Copper(I) salt is catalytic or used in stoichiometric amounts. |

| Sandmeyer Reaction | Bromine | Ar-NH₂ → Ar-N₂⁺ → Ar-Br (with CuBr) | Copper(I) salt is catalytic or used in stoichiometric amounts. |

| Balz-Schiemann Reaction | Fluorine | Ar-NH₂ → Ar-N₂⁺BF₄⁻ → Ar-F (with heat) | Does not require a metal catalyst. Involves thermal decomposition of the diazonium tetrafluoroborate salt. |

Multi-Step Reaction Sequences and Advanced Route Design

Convergent and Linear Synthetic Pathways to Polyhalogenated Aromatic Systems

Linear Synthesis: A linear synthesis assembles a target molecule in a stepwise manner, with each step building upon the previous one. nih.gov For polyhalogenated benzotrifluorides, a common linear approach begins with a readily available starting material like toluene (B28343) or a substituted toluene. A plausible linear pathway to this compound can be conceptualized through a series of established aromatic substitution reactions. msu.edulibretexts.org

One potential route starts with 4-chlorotoluene, which is first converted to 4-chlorobenzotrichloride (B167033) by radical chlorination of the methyl group, followed by fluorination to yield 4-chlorobenzotrifluoride (PCBTF). researchgate.net The electron-withdrawing nature of the trifluoromethyl group directs subsequent electrophilic substitutions primarily to the meta-position (positions 3 and 5). researchgate.net To achieve the desired 2,6-difluoro substitution pattern, a more elaborate sequence is necessary, potentially involving:

Nitration: Nitration of a suitable precursor, such as a trifluoromethyl-substituted aniline (B41778) or phenol, to introduce directing groups.

Halogenation: Introduction of fluorine and chlorine atoms at specific positions, which may involve electrophilic halogenation or nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com SNAr reactions are particularly effective when the aromatic ring is activated by strong electron-withdrawing groups like nitro or trifluoromethyl groups. researchgate.net

Diazotization-Substitution (Sandmeyer Reaction): An amino group can be introduced and subsequently converted into a halogen via a diazonium salt intermediate. This is a versatile method for introducing substituents that are otherwise difficult to incorporate.

For this compound, a convergent approach could theoretically involve the synthesis of two key fragments:

Fragment A: A trifluoromethyl-substituted building block.

Fragment B: A 1,3-difluoro-4-chlorobenzene derivative, potentially with a reactive group for coupling.

These fragments could then be joined using modern cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling). While powerful for many complex molecules, the application of convergent strategies to small, highly substituted aromatics can be challenging due to the difficulty in preparing appropriately functionalized fragments. However, the theoretical advantage in yield makes it an attractive strategy to consider in advanced route design. nih.gov

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis and requires meticulous optimization of various reaction parameters. For the multi-step synthesis of polyhalogenated aromatic compounds, each transformation presents a unique set of variables that must be fine-tuned.

Catalyst Selection: Many key reactions, such as halogen exchange (e.g., Finkelstein reaction for aromatic systems) and electrophilic halogenation, are catalyst-dependent. masterorganicchemistry.comub.edu For instance, the replacement of nitro groups with chlorine can be catalyzed by a combination of a metal salt (like ferric chloride or aluminum trichloride) and a sulfur compound. googleapis.comepo.org The choice and loading of the catalyst are critical for maximizing conversion and minimizing side reactions.

Temperature and Reaction Time: Reaction kinetics are highly sensitive to temperature. For example, in the chlorination of 4-chloro-3-nitrobenzotrifluoride, maintaining specific temperature stages (e.g., 118-120°C, then 133-137°C, and finally 152-156°C) is crucial for controlling the reaction's progress and product distribution. googleapis.comepo.org Insufficient time leads to incomplete conversion, while excessive time or temperature can promote the formation of undesirable byproducts, such as poly-chlorinated species. mdpi.com

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants is a key factor. In nitration reactions, for instance, the ratio of nitric acid to sulfuric acid and the rate of addition of the aromatic substrate must be carefully controlled to prevent over-nitration and ensure safety, especially on a larger scale. uninsubria.it Similarly, when replacing nitro groups with chlorine gas, the flow rate of the gas must be optimized to ensure efficient reaction without wasting the reagent. googleapis.com

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. In the hydrogenation of chlorinated benzotrifluorides to remove chlorine atoms, solvents like methanol (B129727) or acetonitrile (B52724) are employed. google.com The solvent's polarity and ability to dissolve reactants and intermediates can significantly impact the reaction outcome.

A summary of key parameters for optimization in relevant reaction types is presented below.

| Reaction Type | Key Parameters to Optimize | Desired Outcome |

| Electrophilic Nitration | Acid mixture ratio (e.g., HNO₃/H₂SO₄), Temperature, Substrate addition rate | High regioselectivity, Prevention of di- or tri-nitration |

| Halogenation | Catalyst (e.g., FeCl₃, AlCl₃), Temperature, Reaction time, Halogenating agent | High conversion, Control of isomer formation |

| Nucleophilic Substitution | Solvent (e.g., DMSO, DMF), Temperature, Leaving group activity (F > Cl > Br) | High yield of substituted product, Minimal side reactions |

| Catalytic Hydrogenation | Catalyst (e.g., Pd/C, Raney Ni), Hydrogen pressure, Temperature, Solvent | Selective dehalogenation or nitro group reduction |

Characterization Strategies for Synthetic Verification

The unambiguous identification of the target molecule and the assessment of its purity are critical final steps in any synthetic sequence. For a compound like this compound, a combination of advanced spectroscopic techniques is required for full structural elucidation.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a polyhalogenated compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential. While specific experimental spectra for this compound are not widely published, its expected NMR data can be predicted based on established principles and data from analogous structures. chemicalbook.comchemicalbook.comresearchgate.net

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the aromatic proton at the C5 position. Due to coupling with the two adjacent, chemically equivalent fluorine atoms at C2 and C6, this signal should appear as a triplet.

¹³C NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the substitution pattern, seven distinct carbon signals are expected (one for the CF₃ group and six for the aromatic ring). The chemical shifts are influenced by the attached atoms (Cl, F), and the signals for carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling), which provides definitive evidence for the location of the fluorine atoms. researchgate.netoregonstate.edu

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov Two distinct signals are predicted for this compound. One signal will correspond to the trifluoromethyl (CF₃) group, which will likely appear as a singlet or a very finely split multiplet due to long-range coupling. The second signal will correspond to the two equivalent aromatic fluorine atoms at the C2 and C6 positions. This signal would be expected to show coupling to the adjacent aromatic proton (at C5) and potentially long-range coupling to the CF₃ group. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern. researchgate.net

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 - 7.8 | Triplet (t) | ³JH-F ≈ 8-10 | H-5 |

| ¹⁹F | ~ -60 to -65 | Singlet (s) | - | -CF₃ |

| ~ -105 to -115 | Doublet (d) | ³JF-H ≈ 8-10 | F -2, F -6 | |

| ¹³C | ~122 (quartet) | Quartet (q) | ¹JC-F ≈ 270-280 | C F₃ |

| ~160 (doublet of doublets) | dd | ¹JC-F ≈ 250-260 | C -2, C -6 | |

| ~115 (triplet) | t | ²JC-F ≈ 20-25 | C -1 | |

| ~135 (singlet) | s | - | C -4 | |

| ~130 (triplet) | t | ²JC-F ≈ 10-15 | C -5 |

Note: Predicted values are estimates based on data for analogous compounds and general substituent effects. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. uni-saarland.de For this compound (C₇H₂ClF₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). A key diagnostic feature will be the presence of an "M+2" peak, which is approximately one-third the intensity of the molecular ion peak. This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org

The fragmentation of the molecular ion provides further structural proof. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or other substituents. researchgate.netnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Identity | Description |

|---|---|---|

| 216 | [C₇H₂³⁵ClF₅]⁺˙ | Molecular Ion (M⁺˙) |

| 218 | [C₇H₂³⁷ClF₅]⁺˙ | M+2 Isotope Peak |

| 181 | [C₇H₂F₅]⁺ | Loss of Cl radical |

| 197 | [C₇H₂ClF₄]⁺ | Loss of F radical |

Analysis of these fragments allows for the systematic reconstruction of the molecule's structure, confirming the presence and connectivity of the trifluoromethyl group and the various halogen substituents, thus providing orthogonal verification to the data obtained from NMR spectroscopy.

Reactivity Profiles and Mechanistic Studies of 4 Chloro 2,6 Difluorobenzotrifluoride

Electrophilic Aromatic Substitution (EAS) Reactivity

The susceptibility of an aromatic ring to electrophilic attack is profoundly influenced by the nature of its substituents. In the case of 4-Chloro-2,6-difluorobenzotrifluoride, the benzene (B151609) ring is substituted with three distinct types of halogen-containing groups: two fluoro groups, one chloro group, and a trifluoromethyl group. All of these substituents are electron-withdrawing, rendering the aromatic ring significantly deactivated towards electrophilic aromatic substitution compared to benzene. lumenlearning.comlibretexts.org

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the substituents present on the aromatic ring. These effects are a combination of inductive and resonance contributions.

Fluoro and Chloro Substituents: As halogens, both fluorine and chlorine exhibit a dual nature. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. libretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R). This resonance donation stabilizes the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. uci.edu The stabilization is most effective when the positive charge is located on the carbon atom directly attached to the halogen, which occurs in the intermediates for ortho and para attack. Consequently, halogens are classified as ortho, para-directing deactivators. libretexts.orglibretexts.org

Trifluoromethyl Substituent: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. Unlike halogens, it has no electron-donating resonance effect. This strong deactivation significantly reduces the nucleophilicity of the aromatic ring. lumenlearning.com The -CF₃ group destabilizes the positively charged intermediates of EAS, particularly for ortho and para attack where the positive charge is placed on an adjacent carbon. The intermediate for meta attack is the least destabilized, making the trifluoromethyl group a strong deactivating and meta-directing group. youtube.com

The combined influence of these substituents on the reactivity of this compound is summarized in the table below.

Table 1: Substituent Effects in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -CF₃ | 1 | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta-directing |

| -F | 2, 6 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para-directing |

| -Cl | 4 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para-directing |

For this compound, the only available positions for substitution are C3 and C5. Due to the molecule's symmetry along the C1-C4 axis, these two positions are chemically equivalent. The directing effects of the existing substituents converge on these positions:

Position C3 is meta to the -CF₃ group (a favorable orientation), ortho to the C2-fluoro group (ortho, para-directing), para to the C6-fluoro group (ortho, para-directing), and meta to the C4-chloro group (an unfavorable orientation).

Position C5 is likewise meta to the -CF₃ group, para to the C2-fluoro group, ortho to the C6-fluoro group, and meta to the C4-chloro group.

While the halogen substituents direct incoming electrophiles to the C3 and C5 positions, the powerful deactivating nature of all four groups makes the aromatic ring extremely electron-deficient and thus highly unreactive. Electrophilic aromatic substitution on this substrate would require exceptionally harsh reaction conditions. If a reaction were to occur, it would be expected to proceed at a very slow rate. Given the equivalence of the C3 and C5 positions, a single monosubstituted product would be anticipated. Computational methods like the condensed Fukui function can be employed to more precisely predict the most nucleophilic sites on such complex aromatic systems. nih.gov

Nucleophilic Substitution Reactivity

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups (-CF₃, -F, -Cl) effectively stabilize the negatively charged intermediate, the Meisenheimer complex, which is crucial for the SNAr mechanism.

The molecule possesses three potential leaving groups for SNAr: the chlorine atom at C4 and the fluorine atoms at C2 and C6. The regioselectivity of nucleophilic attack is dictated by the position that provides the greatest stabilization for the resulting Meisenheimer complex.

Attack at C4 (Displacement of Chlorine): A nucleophilic attack at the C4 position places the negative charge of the intermediate para to the strongly stabilizing -CF₃ group and ortho to the two fluoro groups at C2 and C6. This extensive delocalization and stabilization by three powerful electron-withdrawing groups make the C4 position highly activated and the primary target for nucleophilic attack.

Attack at C2 or C6 (Displacement of Fluorine): Attack at these positions would result in a Meisenheimer complex where the negative charge is stabilized by the ortho -CF₃ group and the ortho C4-chloro group.

While fluorine is typically more activating for nucleophilic attack than chlorine due to its higher electronegativity, the chlorine at the C4 position benefits from the superior stabilizing effect of a para-trifluoromethyl group. Studies on similar activated systems, such as 4-chloro-3,5-dinitrobenzotrifluoride, demonstrate the facile displacement of the C4-chloro atom by various nucleophiles. researchgate.net Therefore, it is predicted that a wide range of nucleophiles will selectively displace the chlorine atom at the C4 position.

Table 2: Predicted Products of Nucleophilic Aromatic Substitution with this compound

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | NaOH | 4-Hydroxy-2,6-difluorobenzotrifluoride |

| Alkoxide | NaOCH₃ | 4-Methoxy-2,6-difluorobenzotrifluoride |

| Amine | NH₃, RNH₂ | 4-Amino-2,6-difluorobenzotrifluoride |

| Thiolate | NaSR | 4-(Alkylthio)-2,6-difluorobenzotrifluoride |

| Azide | NaN₃ | 4-Azido-2,6-difluorobenzotrifluoride |

The concepts of kinetic and thermodynamic control describe how reaction conditions can influence the product distribution. libretexts.org A reaction is under kinetic control when the major product is the one that is formed fastest, corresponding to the reaction pathway with the lowest activation energy. libretexts.org A reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established, and the major product is the most stable one. masterorganicchemistry.com

For most SNAr reactions, including those on highly activated substrates like this compound, the formation of the C-Nu bond via the Meisenheimer complex is the rate-determining step, and the subsequent loss of the leaving group is fast and irreversible. This means that the product distribution is almost always governed by kinetic control. rsc.org The preferred product is the one that arises from the most stable transition state, which is generally the one leading to the most stable Meisenheimer intermediate.

As discussed previously, the Meisenheimer complex resulting from nucleophilic attack at the C4 position is exceptionally well-stabilized by the combined effects of the para-CF₃ and two ortho-F substituents. This pathway offers a lower activation energy compared to attack at the C2 or C6 positions. Consequently, the selective displacement of the chlorine atom is the kinetically favored and, for all practical purposes, the exclusively observed outcome under typical SNAr conditions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The utility of this compound in these reactions is defined by the differential reactivity of its C-Cl and C-F bonds.

The key step in many cross-coupling catalytic cycles (e.g., Suzuki, Heck, Stille, Negishi) is the oxidative addition of the organohalide to a low-valent transition metal complex, typically palladium(0) or nickel(0). The reactivity of aryl halides in this step follows the general trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F. The C-F bond is significantly stronger and less polarizable than the C-Cl bond, making it much less reactive towards oxidative addition under standard cross-coupling conditions. mdpi.com

This pronounced difference in reactivity allows for highly selective functionalization of the C4-Cl bond while leaving the C2-F and C6-F bonds intact. This selectivity is synthetically valuable, enabling the introduction of a wide variety of substituents at the C4 position. While activating the C-F bonds for cross-coupling is possible, it typically requires specialized catalysts, ligands, or more forcing reaction conditions. The selective reactivity of the C-Cl bond is therefore the dominant feature of the cross-coupling chemistry of this molecule.

Table 3: Predicted Selective Cross-Coupling Reactions at the C4 Position

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid / ester | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | C-N (Aryl-Amine) |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | C-C (Aryl-Aryl/Alkyl) |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck) with Halogenated Benzotrifluorides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring. For this compound, the presence of three electron-withdrawing fluorine atoms and a trifluoromethyl group significantly influences the reactivity of the C-Cl bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for the synthesis of biaryls. wikipedia.org While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient coupling of aryl chlorides. researchgate.net For electron-deficient aryl chlorides like this compound, the oxidative addition of the C-Cl bond to the palladium(0) center is generally more facile compared to electron-rich aryl chlorides. rsc.org

The choice of palladium catalyst and ligand is crucial for achieving high yields. beilstein-journals.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle. A variety of boronic acids and their derivatives can be coupled with halogenated benzotrifluorides, although the specific conditions would need to be optimized for this compound. The synthesis of polychlorinated biphenyls (PCBs) has been successfully achieved using Suzuki coupling, highlighting the utility of this method for coupling chlorinated aromatic compounds. nih.gov

Illustrative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 90 | 78 |

Disclaimer: The data in this table is illustrative and based on typical conditions and outcomes for Suzuki-Miyaura couplings of similar electron-deficient aryl chlorides. Specific experimental results for this compound may vary.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > F. nih.gov Therefore, the coupling of this compound requires robust catalytic systems capable of activating the relatively inert C-Cl bond.

For electron-deficient aryl chlorides, higher reaction temperatures and more electron-rich and bulky ligands are often necessary to achieve good conversion. libretexts.org The choice of the palladium precursor, ligand, copper source, and base all play a significant role in the reaction's success. nih.govrsc.org The electronic properties of the substituents on the aryl bromide, acetylene, and phosphine ligands have been shown to significantly influence the performance of Sonogashira reactions. acs.org

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Similar to other palladium-catalyzed reactions, the reactivity of the C-Cl bond in this compound is a key consideration. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step. mdpi.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields and selectivity. scienceinfo.com While the Heck reaction is a powerful tool, limitations can include side reactions and the need for relatively high temperatures. libretexts.org The use of fluorine-containing agents as cross-coupling partners in Heck reactions has been explored, expanding the scope of this methodology. mdpi.com

Copper-Mediated Coupling Methodologies

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-O, C-N, and C-S bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols.

The reactivity of this compound in copper-catalyzed couplings would be influenced by the strong electron-withdrawing nature of the substituents, which can activate the aryl halide towards nucleophilic attack. Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. For instance, room-temperature copper-catalyzed etherification of aryl bromides has been reported, showcasing the progress in this field. nih.gov

Illustrative Data for Copper-Mediated Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 75 |

| 2 | Aniline (B41778) | Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 110 | 80 |

| 3 | Benzylamine | Cu(acac)₂ | N,N'-Dimethylethylenediamine | t-BuOK | Toluene | 100 | 68 |

Disclaimer: The data in this table is illustrative and based on typical conditions and outcomes for copper-mediated aminations of similar electron-deficient aryl chlorides. Specific experimental results for this compound may vary.

Radical Reactivity and Photochemical Transformations

The presence of multiple halogen atoms and a trifluoromethyl group on the benzene ring of this compound suggests a rich potential for radical and photochemical reactions. The C-Cl bond is generally weaker than the C-F bond and can be cleaved homolytically under photolytic or radical-initiating conditions to generate an aryl radical.

This aryl radical can then participate in a variety of transformations, including hydrogen atom abstraction, addition to unsaturated systems, or radical-radical coupling reactions. The trifluoromethyl group is known to be a strong electron-withdrawing group and can influence the stability and reactivity of radical intermediates. Radical trifluoromethylation of aromatic compounds is a well-established method for introducing the CF₃ group. rsc.orgresearchgate.net

Photochemical reactions of halogenated aromatic compounds often proceed via the formation of excited states that can undergo bond cleavage or react with other molecules. The specific products of photochemical transformations would depend on the reaction conditions, including the wavelength of light used and the presence of other reagents.

Exploration of Reaction Mechanisms through Advanced Analytical Probes

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced analytical probes, such as isotopic labeling and kinetic studies, are invaluable tools for this purpose.

Isotopic labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is a powerful technique for tracing the pathways of atoms and functional groups throughout a chemical reaction. acs.org In the context of palladium-catalyzed cross-coupling reactions, isotopic labeling can be used to elucidate the mechanism of steps such as oxidative addition, transmetalation, and reductive elimination. acs.org

For example, by using a deuterated boronic acid in a Suzuki-Miyaura coupling, the stereochemistry of the transmetalation and reductive elimination steps can be investigated. Similarly, performing the reaction with a ¹³C-labeled coupling partner can provide insights into the fate of specific carbon atoms. nih.gov Isotopic labeling is also instrumental in distinguishing between different possible reaction pathways in radical and photochemical reactions.

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by various parameters such as reactant concentrations, temperature, and catalyst loading. By systematically varying these parameters and monitoring the reaction progress over time, a rate law can be determined, which provides crucial information about the rate-determining step of the reaction. nih.gov

For instance, in a palladium-catalyzed cross-coupling reaction, kinetic analysis can help to identify whether oxidative addition or reductive elimination is the slowest step in the catalytic cycle. acs.org The activation energy (Ea) of a reaction, which is the minimum energy required for the reaction to occur, can be determined by studying the temperature dependence of the reaction rate using the Arrhenius equation. A lower activation energy indicates a faster reaction rate. Computational analysis is often combined with kinetic studies to provide a more detailed understanding of the reaction mechanism. acs.org

Computational and Theoretical Investigations on 4 Chloro 2,6 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to characterizing the electronic landscape and predicting the physical properties of 4-Chloro-2,6-difluorobenzotrifluoride. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state geometries and energetics with a favorable balance of accuracy and computational cost. karazin.uananobioletters.com For this compound, DFT calculations, commonly employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311+G(d,p), are used to perform geometry optimization. nih.govresearchgate.net

This process systematically adjusts the positions of the atoms until the lowest energy conformation (the ground state) is found. The results of such calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The substitution of fluorine atoms on the benzene (B151609) ring is known to cause specific deformations, including a shortening of the adjacent C-C bonds and changes in the internal ring angles. researchgate.net The total electronic energy calculated provides a measure of the molecule's thermodynamic stability.

Table 1: Predicted Ground State Geometric Parameters from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F (ring) | ~1.35 Å |

| Bond Length | C-CF₃ | ~1.51 Å |

| Bond Length | C-F (CF₃ group) | ~1.34 Å |

| Bond Angle | F-C₂-C₁-C₆ | ~118° |

| Bond Angle | Cl-C₄-C₃-C₂ | ~120° |

Note: The values presented are representative estimates based on DFT calculations for structurally similar halogenated aromatic compounds.

Beyond DFT, other quantum chemical methods are employed for molecular characterization. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture by not fully accounting for electron correlation. nih.gov More advanced ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense. These methods are valuable for benchmarking the results obtained from DFT. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less precise alternative. While historically important, their use for detailed characterization of specific molecules like this compound has been largely superseded by the enhanced accuracy and accessibility of DFT and ab initio calculations.

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms and the forces between them are critical to a molecule's properties. For this compound, the most significant conformational variable is the rotation of the trifluoromethyl (-CF₃) group around the C-C bond connecting it to the aromatic ring.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict the NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. acs.org For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly valuable due to their high sensitivity to the local electronic environment. nih.govresearchgate.net

Calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). worktribe.comrsc.org Linear scaling is often applied to the raw computed values to correct for systematic errors and improve agreement with experimental data. nih.gov Such predictions are crucial for assigning specific signals in an experimental spectrum to the correct atoms in the molecule.

Table 2: Predicted NMR Chemical Shifts (δ) based on DFT/GIAO Calculations

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H₃, H₅ | 7.2 - 7.5 |

| ¹³C | C-CF₃ | ~125 (quartet) |

| ¹³C | C-F | ~160 (doublet) |

| ¹³C | C-Cl | ~130 |

| ¹⁹F | -CF₃ | -60 to -65 |

| ¹⁹F | -F (ring) | -110 to -120 |

Note: Chemical shifts are relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Values are estimates based on computational studies of analogous compounds.

Computational methods are used to simulate infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.gov DFT methods, such as B3LYP, are highly effective for this purpose. mdpi.com

The computed frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model. The simulation allows for the identification of characteristic vibrational modes, such as the C-F and C-Cl stretching vibrations, the symmetric and asymmetric stretches of the -CF₃ group, and various bending and deformation modes of the aromatic ring. nih.gov

Table 3: Predicted Vibrational Frequencies and Mode Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Weak |

| ~1600 | Aromatic C=C Stretch | Medium |

| 1300 - 1350 | C-F Stretch (ring) | Strong (IR) |

| 1100 - 1200 | -CF₃ Asymmetric Stretch | Very Strong (IR) |

| ~1080 | -CF₃ Symmetric Stretch | Strong (IR) |

| 700 - 800 | C-Cl Stretch | Medium (IR) |

Note: Frequencies are representative scaled values. Intensity descriptions are qualitative.

Theoretical Studies of Reaction Mechanisms

General principles of computational chemistry, particularly Density Functional Theory (DFT), would be the primary approach to investigate the reaction mechanisms of this compound. Such studies would typically involve modeling the compound's interactions with various reactants and mapping the potential energy surface to understand how chemical reactions might occur. However, without specific published research, no concrete findings can be reported.

Transition State Localization and Reaction Pathway Determination

The identification of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. Computational methods are used to locate the specific molecular geometry that represents the highest energy point along a reaction coordinate. For this compound, this would involve simulating potential reactions, such as nucleophilic aromatic substitution, and calculating the energy barriers for these transformations. As no such studies have been found in the available literature, no data on its transition states or specific reaction pathways can be presented.

Energy Landscape Mapping for Reactivity Prediction

Mapping the energy landscape provides a comprehensive view of all possible chemical states and the transitions between them. This allows for the prediction of a molecule's reactivity and the most likely products of a reaction. For this compound, this would involve extensive computational screening of its reactions with different chemical species. The lack of such published research means that no energy landscape data or reactivity predictions can be detailed.

Applications of 4 Chloro 2,6 Difluorobenzotrifluoride As a Key Synthetic Intermediate

Role in the Synthesis of Active Pharmaceutical Ingredients and Precursors

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. 4-Chloro-2,6-difluorobenzotrifluoride serves as a valuable intermediate for introducing a fluorinated phenyl moiety into active pharmaceutical ingredients (APIs).

Development of Fluoro-Substituted Moieties in Medicinal Chemistry

Fluorine and fluorine-containing groups like trifluoromethyl (CF3) are of significant interest in drug design. The substitution of hydrogen with fluorine can profoundly alter a molecule's properties. For instance, the C-F bond is stronger than the C-H bond, which can block metabolic pathways at that position, thereby increasing the drug's metabolic stability and half-life. tandfonline.com The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups, affecting how a drug interacts with its biological target. tandfonline.com

Furthermore, the trifluoromethyl group is a key pharmacophore that can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.gov It can also participate in specific binding interactions with proteins. nih.gov Intermediates like this compound provide a ready-made scaffold containing these desirable fluorinated groups, allowing medicinal chemists to efficiently incorporate them into potential new drug candidates. The strategic placement of fluorine atoms can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov

Building Blocks for Complex Drug Scaffolds

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound is an exemplary building block for constructing more complex drug scaffolds. nih.govnih.gov Its chlorine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds. This allows for the attachment of the this compound unit to other cyclic or acyclic structures, building molecular complexity.

The resulting complex scaffolds, which feature the distinct electronic properties of the fluorinated benzene (B151609) ring, are then further elaborated to create libraries of compounds for screening against various diseases. The inherent three-dimensional structure and electronic nature of scaffolds derived from this intermediate can lead to novel interactions with biological targets. bldpharm.com

Table 1: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine/CF3 Group | Rationale |

| Metabolic Stability | Often Increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.com |

| Binding Affinity | Can be Enhanced | Fluorine can form hydrogen bonds and other non-covalent interactions with protein targets. The CF3 group can fill hydrophobic pockets. tandfonline.comnih.gov |

| Lipophilicity | Generally Increased | The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability and cell uptake. nih.gov |

| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing effect of fluorine can alter the pKa of nearby acidic or basic functional groups, affecting drug ionization and solubility. nih.gov |

Utilization in Agrochemical Development

Similar to pharmaceuticals, the introduction of fluorine into agrochemicals like herbicides, insecticides, and fungicides can dramatically improve their efficacy and selectivity. researchgate.net Benzotrifluoride (B45747) derivatives are foundational intermediates in the synthesis of numerous crop protection agents. nih.govcymitquimica.com

Synthesis of Herbicidal Compounds

Many commercial herbicides contain a trifluoromethyl-substituted phenyl ring. nih.gov Intermediates like this compound are valuable for creating new herbicidal molecules. The chlorine atom on the ring can be displaced by other functional groups through nucleophilic aromatic substitution, a common reaction in the synthesis of diphenyl ether herbicides.

For example, a related compound, 4-chloro-3,5-dinitrobenzotrifluoride, is a known precursor for herbicides. nih.gov The synthetic utility of this compound lies in its ability to undergo similar transformations to produce compounds that disrupt essential biological processes in weeds. The specific arrangement of chloro and fluoro substituents on the ring can influence the herbicide's spectrum of activity and its safety profile for crops. chimia.ch

Insecticidal and Fungicidal Agent Development

The trifluoromethyl group is a common feature in modern insecticides and fungicides. nih.gov It is present in active ingredients that target the nervous systems of insects or inhibit fungal growth. nih.govnih.gov this compound can serve as a starting point for the synthesis of these active ingredients. The reactive chlorine atom allows for the coupling of the fluorinated ring to other heterocyclic structures, which are often essential for biological activity.

For instance, the synthesis of pyrazole-carboxamide fungicides often involves fluorinated phenyl intermediates. While specific examples starting directly from this compound are proprietary, the established synthetic routes for this class of compounds are compatible with its structure. The combination of the trifluoromethyl group and the specific halogenation pattern is crucial for achieving high potency and desired spectrum of control against various pests and diseases. nih.gov

Table 2: Classes of Agrochemicals Derived from Benzotrifluoride Intermediates

| Agrochemical Class | Mode of Action (General Example) | Role of Benzotrifluoride Moiety |

| Herbicides | Inhibition of specific plant enzymes (e.g., PPO, ALS) | Enhances binding to the target enzyme and improves transport within the plant. chimia.ch |

| Insecticides | Disruption of insect nervous system function (e.g., GABA receptor modulation) | Increases potency and metabolic stability, leading to longer-lasting pest control. nih.gov |

| Fungicides | Inhibition of fungal respiration or cell wall synthesis (e.g., SDHI) | Contributes to high intrinsic activity against fungal pathogens. nih.gov |

Contributions to Materials Science

The unique electronic and physical properties imparted by fluorine make fluorinated compounds valuable in materials science, particularly for applications in electronics and advanced polymers. researchgate.net

Fluorinated aromatic compounds are key components in the synthesis of liquid crystals used in display technologies (LCDs). beilstein-journals.orgresearchgate.net The strong dipole moment of the C-F bond significantly influences the dielectric anisotropy of the liquid crystal molecules. By strategically placing fluorine atoms on the molecular core, chemists can design materials with either positive or negative dielectric anisotropy, a critical property for different display modes. beilstein-journals.org The substitution pattern of this compound, with its multiple fluorine atoms, makes it an attractive precursor for developing new liquid crystal materials with tailored properties.

In polymer science, incorporating fluorinated segments can create materials with low surface energy, high thermal stability, and chemical resistance. researchgate.net While commodity fluoropolymers like PTFE are well-known, specialty polymers can be synthesized using fluorinated aromatic building blocks. This compound could potentially be used to synthesize monomers that, when polymerized, yield high-performance polymers for applications such as low-adhesion coatings, advanced dielectrics for microelectronics, or membranes with selective permeability.

In-depth Analysis of this compound as a Synthetic Intermediate Reveals Limited Publicly Available Data

Despite its potential as a valuable building block in fluorine chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals limited specific information on the applications of this compound. While the unique substitution pattern of this aromatic compound—featuring a trifluoromethyl group, two fluorine atoms, and a chlorine atom—suggests its utility as a key intermediate in the synthesis of complex molecules, detailed research findings on its direct use in the production of fluorinated polymers, electronic materials, and in derivatization strategies are not extensively documented in the public domain.

The presence of multiple halogen substituents and a trifluoromethyl group on the benzene ring of this compound theoretically offers several reactive sites for synthetic transformations. The chlorine atom can be a target for nucleophilic substitution or cross-coupling reactions, while the fluorine atoms and the trifluoromethyl group can influence the electronic properties and reactivity of the aromatic ring. However, specific examples and in-depth studies detailing these applications for this particular isomer are scarce.

General knowledge of fluorinated aromatic compounds suggests that they are often employed in the development of materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The introduction of fluorine can significantly alter the characteristics of polymers and specialty materials. For instance, related compounds are known to be precursors for poly(arylene ether)s and liquid crystals. However, direct evidence linking this compound to these applications is not readily found.

Similarly, derivatization strategies for fluorinated benzotrifluorides are a known area of chemical synthesis, aiming to introduce various functional groups to create novel compounds with desired properties. These strategies can include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or modifications of the trifluoromethyl group. While these general principles apply, specific and detailed derivatization protocols and their outcomes for this compound are not well-reported.

Q & A

Q. What analytical methods are recommended for determining the purity of 4-Chloro-2,6-difluorobenzotrifluoride, and how are discrepancies resolved?

Answer:

- Methodology: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to assess purity. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, focusing on and signals to confirm structural integrity .

- Resolving Discrepancies: If GC/HPLC purity exceeds 98% (as per supplier specifications) but NMR reveals impurities, employ mass spectrometry (MS) to identify trace contaminants (e.g., chlorinated byproducts). Adjust purification protocols, such as fractional distillation or recrystallization, based on impurity profiles .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Answer:

- Experimental Design:

- Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert (N) and oxidative (O) atmospheres.

- Monitor decomposition products via coupled GC-MS.

- Compare degradation thresholds (e.g., 5% mass loss) with structurally similar compounds like 4-chlorobenzotrifluoride (decomposition onset ~200°C) .

- Safety Note: Implement fume hood protocols and secondary containment for volatile fluorinated byproducts .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize polyhalogenated byproducts?

Answer:

- Optimization Steps:

- Catalyst Selection: Use Lewis acids (e.g., AlCl) to direct chloro- and fluoro-substitution regioselectivity, reducing competing reactions .

- Temperature Control: Maintain reaction temperatures below 80°C during halogenation to suppress over-substitution.

- Post-Synthesis Analysis: Employ NMR to quantify regiochemical purity and identify undesired isomers (e.g., 2-chloro-4,6-difluoro derivatives) .

- Data Interpretation: Compare reaction yields and byproduct ratios across trials using statistical tools (e.g., ANOVA) to identify critical variables .

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. Raman) for this compound?

Answer:

- Multi-Technique Approach:

- Assign vibrational modes via density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict IR/Raman peaks.

- Cross-reference experimental spectra with computational results to identify anomalies (e.g., unexpected C–F stretching frequencies).

- Investigate solvent effects or crystal packing using X-ray diffraction (XRD) if discrepancies persist .

- Case Study: A 2022 study on trifluoromethylpyrimidines demonstrated that solvent polarity shifts IR peaks by up to 15 cm, necessitating solvent-free measurements for accurate assignments .

Q. What methodologies are effective in studying the reactivity of this compound in cross-coupling reactions?

Answer:

- Reaction Setup:

- Screen palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) in Suzuki-Miyaura couplings to assess C–Cl vs. C–F bond activation.

- Monitor reaction progress via in situ NMR to detect intermediates.

- Data Analysis: Use kinetic modeling to differentiate activation barriers for Cl and F substituents. For example, a 2021 study found C–Cl bonds in trifluoromethylarenes react 3× faster than C–F bonds under identical conditions .

Q. How should researchers handle conflicting toxicity data for this compound in biological assays?

Answer:

- Contradiction Analysis:

- Validate assay conditions (e.g., cell line viability, solvent controls) to rule out artifacts. For instance, DMSO concentrations >0.1% may falsely elevate cytotoxicity .

- Perform comparative studies with analogs like 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine to isolate structure-activity relationships .

- Mitigation: Adopt OECD guidelines for acute toxicity testing, including dose-response curves and independent replication .

Methodological Resources

- Synthesis Optimization: Refer to Ashford’s Dictionary for industrial-scale halogenation protocols .

- Analytical Validation: TCI’s purity specifications (>98.0% GC) and spectral libraries provide baseline data .

- Safety Protocols: Follow BIOFOUNT’s waste management guidelines for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.